molecular formula C8H17NO B2378005 (1R,2R)-2-Methoxycycloheptan-1-amine CAS No. 1821807-90-2

(1R,2R)-2-Methoxycycloheptan-1-amine

Cat. No.: B2378005
CAS No.: 1821807-90-2
M. Wt: 143.23
InChI Key: VAPWMUWLKYOLFO-HTQZYQBOSA-N
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Description

(1R,2R)-2-Methoxycycloheptan-1-amine is a chiral organic compound with a unique structure that includes a seven-membered cycloheptane ring substituted with a methoxy group and an amine group

Scientific Research Applications

(1R,2R)-2-Methoxycycloheptan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound can be used in the study of enzyme interactions and as a potential precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve studying its interactions with biological targets, such as proteins or DNA .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include details about safe handling and storage practices .

Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, or areas where further study is needed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methoxycycloheptan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable cycloheptane derivative. For example, starting from cycloheptanone, the compound can be synthesized via a series of steps including methoxylation and amination. The reaction conditions typically involve the use of strong bases and nucleophiles under controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methoxycycloheptan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or amine groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while reduction could produce various amine-substituted cycloheptanes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2R)-2-Methoxycycloheptan-1-amine include:

  • (1R,2R)-2-Methoxycyclohexan-1-amine
  • (1R,2R)-2-Methoxycyclopentan-1-amine
  • (1R,2R)-2-Methoxycyclooctan-1-amine

Uniqueness

What sets this compound apart from these similar compounds is its seven-membered ring structure, which imparts unique steric and electronic properties. This structure can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

(1R,2R)-2-methoxycycloheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-8-6-4-2-3-5-7(8)9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPWMUWLKYOLFO-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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